4-(4-Bromo-phenyl)-1H-imidazole-2-thiol
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, often involves strategies such as the Debus-Radziszewsk method, cyclometalation reactions, and condensation reactions under specific conditions. For example, Zhou Zhong-gao (2011) described the synthesis of a related compound by an improved Debus-Radziszewsk method, highlighting the importance of choosing appropriate reagents and conditions to achieve desired yields and selectivities (Zhou, 2011).
Molecular Structure Analysis
Molecular structure analysis of imidazole derivatives, including X-ray crystallography and NMR spectroscopy, provides insights into their conformation and electronic structure. Forniés et al. (2010) discussed the CPh−H bond activation in a related imidazole compound, shedding light on the molecular structure and bonding patterns through X-ray crystallography (Forniés et al., 2010).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, including regioselective reactions, cyclometalation, and interactions with other compounds. These reactions are influenced by the imidazole ring and substituents like the bromo-phenyl group. Amosova et al. (2018) explored regioselective reactions of a related compound, demonstrating the synthetic potential of imidazole derivatives in creating biologically active heterocyclic systems (Amosova et al., 2018).
Physical Properties Analysis
The physical properties of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. Studies like those conducted by Mohamed et al. (2013) on isomorphous compounds provide valuable data on the crystalline structure and intermolecular interactions, which are crucial for understanding the physical properties of these compounds (Mohamed et al., 2013).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, including reactivity, stability, and interaction with various reagents, are central to their applications in synthesis and material science. The synthesis and reaction mechanisms of related compounds, as studied by Hu Zhi-zhi (2009), offer insights into the chemical behavior and potential applications of these molecules (Hu Zhi-zhi, 2009).
Scientific Research Applications
Thermochemical Properties
4-(4-Bromo-phenyl)-1H-imidazole-2-thiol and its derivatives have been studied for their thermochemical properties. Phenyl substituted imidazoles, including those with bromo substituents, have been evaluated for their vapor pressures and enthalpies of vaporization. This research provides insights into the physicochemical properties of these compounds, which are relevant for various practical applications (Emel’yanenko et al., 2017).
Synthesis and Antimicrobial Activity
Imidazole derivatives, including those with bromo-phenyl substituents, have been synthesized and tested for antimicrobial properties. Studies have shown that these compounds exhibit activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Antioxidant and Anticancer Activities
Research has been conducted on imidazo-thiazole derivatives, including those with a bromo-phenyl group, for their antioxidant and anticancer activities. These compounds have shown promising results in preliminary biological evaluations, indicating their potential in cancer treatment (Hussein & Al-lami, 2022).
Antimicrobial Synthesis
Studies have focused on the synthesis of novel imidazoles with potential as antimicrobial agents. This includes derivatives of bromo-phenyl-imidazole, highlighting the compound's role in developing new pharmaceuticals (Narwal et al., 2012).
Antidiabetic Applications
Certain imidazole derivatives, including those with a bromo-phenyl group, have been explored for their antidiabetic potential. These compounds have been tested for their ability to inhibit α-glucosidase enzyme, indicating their potential use in diabetes treatment (Nazir et al., 2018).
Photochromic and Magnetic Behavior
Research on bisthienylethene-cobalt(II) complexes containing imidazole with bromo-phenyl groups has revealed interesting photochromic and magnetic properties. These findings are significant for applications in materials science and molecular electronics (Cao et al., 2015).
Safety And Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or materials, given the biological relevance of the imidazole ring and the versatility of the thiol group .
properties
IUPAC Name |
4-(4-bromophenyl)-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSGVUEJWOYDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360671 |
Source
|
Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |
CAS RN |
436095-86-2 |
Source
|
Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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